molecular formula C18H15N3O4S2 B2584759 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 899757-62-1

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2584759
CAS No.: 899757-62-1
M. Wt: 401.46
InChI Key: VLNVRIBKHXQCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide" is a synthesized molecule often noted for its potential use in various chemical and biological applications. This compound features a unique combination of functional groups, including a benzo[d]isothiazol-dioxido moiety and a methylbenzo[d]thiazole unit, making it a molecule of interest in several scientific research domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide" typically involves multi-step organic synthesis procedures. Key steps may include the formation of the benzo[d]isothiazol-dioxido core, followed by the attachment of the methylbenzo[d]thiazole moiety through amide bond formation. Reactions generally employ reagents such as sulfur dioxide donors, acyl chlorides, and base catalysts under controlled temperatures.

Industrial Production Methods

Scaling up the production of this compound requires optimized reaction conditions to maximize yield and purity. Industrial methods might use continuous flow reactors for improved reaction control and efficiency. Solvent systems are carefully chosen to ensure solubility of intermediates and final products, and purification steps like recrystallization or chromatography are implemented to attain high-quality compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : Transformation involving oxidizing agents to modify its functional groups.

  • Reduction: : Using reducing agents to potentially alter the oxidation state of specific sites.

  • Substitution: : Nucleophilic or electrophilic substitution reactions to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halides, acid chlorides, alkylating agents.

Major Products

These reactions can lead to various derivatives, often introducing new functional groups or modifying existing ones to explore different chemical properties and reactivities.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure aids in the study of reaction mechanisms and synthetic methodologies.

  • Biology: : Investigated for its potential biological activity, such as antibacterial or antifungal properties due to its heterocyclic components.

  • Medicine: : Studied as a lead compound in drug discovery, particularly targeting specific enzymes or receptors.

  • Industry: : Applied in the creation of specialty chemicals or materials with desired physical or chemical properties.

Mechanism of Action

The precise mechanism of action varies with its application:

  • Molecular Targets: : May interact with specific proteins, enzymes, or DNA sequences.

  • Pathways Involved: : Can affect metabolic pathways, signaling cascades, or genetic expression.

Comparison with Similar Compounds

Similar Compounds

  • "3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide" shares similarities with other benzo[d]isothiazol-dioxido and methylbenzo[d]thiazole derivatives.

  • Compounds such as "N-(benzo[d]isothiazol-2-yl)-4-methylbenzamide" and "2-methylbenzo[d]isothiazole-3(2H)-thione" exhibit analogous structural features and reactivities.

Uniqueness

Its uniqueness lies in the specific arrangement and interaction of the benzo[d]isothiazol-dioxido and methylbenzo[d]thiazole units, which confer distinct chemical and biological properties not found in similar compounds.

This compound opens a wide field of investigation, from fundamental chemistry to practical applications, illustrating the intricate dance between structure and function in chemical compounds.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-11-5-4-7-13-16(11)20-18(26-13)19-15(22)9-10-21-17(23)12-6-2-3-8-14(12)27(21,24)25/h2-8H,9-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNVRIBKHXQCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.